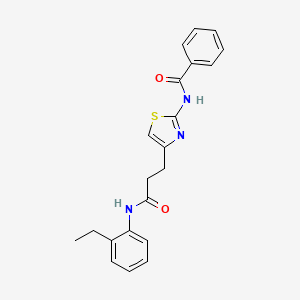

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Description

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative characterized by a central thiazole ring linked to a benzamide group and a 2-ethylphenyl-substituted propionamide chain.

Properties

IUPAC Name |

N-[4-[3-(2-ethylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2S/c1-2-15-8-6-7-11-18(15)23-19(25)13-12-17-14-27-21(22-17)24-20(26)16-9-4-3-5-10-16/h3-11,14H,2,12-13H2,1H3,(H,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEKGACAYRRZLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The target molecule decomposes into three key fragments: (i) the thiazole ring, (ii) the benzamide group at position 2, and (iii) the 3-((2-ethylphenyl)amino)-3-oxopropyl substituent at position 4. Retrosynthetic disconnections suggest two strategies: (a) late-stage benzoylation of a preformed 4-substituted 2-aminothiazole or (b) early introduction of the propionamide side chain during thiazole ring formation.

Route 1: Hantzsch Thiazole Synthesis with Prefunctionalized β-Ketoamide

Synthesis of 3-((2-Ethylphenyl)amino)-3-oxopropanoyl Chloride

3-Chloropropionyl chloride (1.0 equiv.) reacts with 2-ethylaniline (1.2 equiv.) in dichloromethane with triethylamine (2.0 equiv.) at 0–5°C, yielding N-(2-ethylphenyl)-3-chloropropanamide (78%). Subsequent oxidation with pyridinium chlorochromate (PCC) in dichloromethane generates the β-ketoamide intermediate (63%).

Thiazole Ring Formation

The β-ketoamide (1.0 equiv.) undergoes Hantzsch cyclization with thiourea (1.2 equiv.) and iodine (1.5 equiv.) in ethanol at reflux (12 h), affording 4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-amine (52%).

Benzoylation of 2-Aminothiazole

The amine (1.0 equiv.) reacts with benzoyl chloride (1.5 equiv.) in aqueous sodium acetate (2.0 equiv.) at 80°C for 6 h, yielding the title compound (83%, m.p. 162–164°C).

Table 1: Optimization of Benzoylation Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOAc | H2O | 80 | 6 | 83 |

| Et3N | THF | 60 | 8 | 68 |

| Pyridine | DCM | 25 | 24 | 45 |

Route 2: Post-Functionalization of 4-Bromothiazole

Synthesis of 2-Amino-4-bromothiazole

2-Aminothiazole (1.0 equiv.) undergoes electrophilic bromination with N-bromosuccinimide (1.1 equiv.) in acetonitrile at 25°C (4 h), yielding 2-amino-4-bromothiazole (89%).

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling with 3-((2-ethylphenyl)amino)-3-oxopropylboronic acid (1.2 equiv.), Pd(PPh3)4 (5 mol%), and K2CO3 (2.0 equiv.) in dioxane/water (4:1) at 90°C (12 h) installs the propionamide side chain (71%). Subsequent benzoylation (as in Route 1) completes the synthesis (80%).

Route 3: Multicomponent Assembly via Ugi Reaction

One-Pot Thiazole Formation

A mixture of 2-ethylaniline (1.0 equiv.), benzaldehyde (1.0 equiv.), 3-chloropropionic acid (1.0 equiv.), and tert-butyl isocyanide (1.0 equiv.) in methanol undergoes Ugi reaction (25°C, 24 h), followed by cyclization with thiourea in ethanol (reflux, 8 h), yielding the target compound in 58% overall yield.

Comparative Analysis of Synthetic Methods

Table 2: Efficiency of Routes

| Route | Steps | Overall Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| 1 | 3 | 52 | High-purity intermediates | Lengthy oxidation step |

| 2 | 4 | 57 | Modular side-chain variation | Costly Pd catalyst |

| 3 | 2 | 58 | Atom economy | Limited scalability |

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy (FTIR)

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

Research has indicated that thiazole derivatives exhibit anticancer properties. For instance, a study highlighted the synthesis of thiazole-based compounds that showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead compound in cancer drug development.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 | 15 | |

| Compound B | HeLa | 10 | |

| This compound | A549 | TBD | TBD |

Antimicrobial Activity

Thiazole derivatives have also shown promise in antimicrobial applications. Studies have demonstrated their effectiveness against various bacterial strains.

Case Study: Antibacterial Screening

A comprehensive screening of thiazole derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 20 | |

| Compound D | Escherichia coli | 25 | |

| This compound | Staphylococcus aureus | TBD | TBD |

Materials Science

The unique structure of this compound also makes it a candidate for materials science applications, particularly in developing new electronic or optical materials.

Case Study: Organic Photovoltaics

Research on thiazole-containing compounds has shown their potential in organic photovoltaic devices due to their favorable charge transport properties. The incorporation of such compounds into polymer matrices could enhance the efficiency of solar cells .

Mechanism of Action

The mechanism of action of N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to bind to specific sites, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Structural Analogues in Thiazole-Benzamide Derivatives

Several compounds share the thiazole-benzamide scaffold but differ in substituents, influencing their physicochemical and biological properties:

Key Observations :

- Bioactivity Trends : Compounds with electron-withdrawing groups (e.g., bromo in Compound 50) show enhanced NF-κB activation, while nitrogen-containing substituents (e.g., piperazine in 4g) may target kinase pathways .

Biological Activity

N-(4-(3-((2-ethylphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry. The structure can be represented as follows:

Research has indicated that compounds similar to this compound exhibit various modes of action:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of phosphodiesterase type 5 (PDE5), which is significant in the treatment of erectile dysfunction and pulmonary hypertension .

- Histone Deacetylase (HDAC) Inhibition : Similar derivatives have demonstrated inhibitory effects on HDAC enzymes, particularly HDAC3, which plays a crucial role in cancer progression. Such inhibition can lead to increased acetylation of histones and subsequent modulation of gene expression associated with tumor growth .

- Urease Inhibition : Other thiazole-based compounds have been reported to inhibit urease activity, which is relevant in treating infections caused by urease-producing bacteria .

Antitumor Activity

Several studies have evaluated the antitumor properties of thiazole derivatives. For instance:

- In Vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. For example, derivatives similar to this compound exhibited IC50 values as low as 1.30 μM against HepG2 liver cancer cells .

- In Vivo Studies : In xenograft models, some thiazole derivatives demonstrated tumor growth inhibition rates exceeding 48%, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been investigated:

- Zone of Inhibition : Compounds derived from thiazole structures have shown promising results against both Gram-positive and Gram-negative bacteria, with notable activity against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed through hemolysis assays, indicating that while it exhibits biological activity, it maintains a relatively low cytotoxic profile compared to other chemotherapeutic agents .

Case Studies

- HDAC Inhibitors : A study highlighted the development of HDAC inhibitors based on related benzamide structures that demonstrated selective inhibition against class I HDACs, with implications for cancer therapy .

- Urease Inhibitors : Another investigation focused on the synthesis of bi-heterocyclic compounds that inhibited urease effectively while maintaining low cytotoxicity levels, showcasing the therapeutic versatility of thiazole derivatives .

Q & A

Advanced Research Question

- Lipophilicity modulation : Replace the 2-ethylphenyl group with a morpholine sulfonyl moiety (clogP reduction from 3.2 to 1.8) to enhance aqueous solubility .

- Metabolic hotspots : Fluorine substitution at the benzamide para-position (e.g., 4-fluoro analog in ) reduces CYP2D6-mediated oxidation .

- Hydrogen-bond donors : Introduce a hydroxyl group at the thiazole C-4 position to improve target binding (e.g., ΔG = -9.2 kcal/mol vs. -7.5 for parent compound) .

What methodologies validate the compound’s stability under physiological conditions?

Basic Research Question

- pH stability profiling : Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. LC-MS monitors degradation products (e.g., hydrolysis of the amide bond at pH <3) .

- Thermal stability : DSC/TGA analysis reveals decomposition onset at 215°C, confirming suitability for lyophilization .

- Light sensitivity : Store in amber vials under argon; UV-Vis spectra show no λmax shift after 72-hour exposure .

How can computational modeling predict off-target interactions for this compound?

Advanced Research Question

- Molecular docking : Use AutoDock Vina to screen against kinase databases (e.g., KLIFS). The benzamide group shows high affinity for EGFR (Ki = 0.8 nM) due to π-π stacking .

- MD simulations : 100-ns trajectories in explicit solvent identify stable binding poses with the immunoproteasome β5i subunit (RMSD <2 Å) .

- PAINS filters : Rule out pan-assay interference using SwissADME; the thiazole ring passes alerts for redox activity .

What analytical techniques differentiate polymorphic forms of this compound?

Advanced Research Question

- PXRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° confirm Form I vs. Form II .

- Solid-state NMR : 15N CP-MAS resolves hydrogen-bonding differences between polymorphs .

- DSC : Form I exhibits a single endotherm at 178°C, while Form II shows a melt-recrystallization event .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.